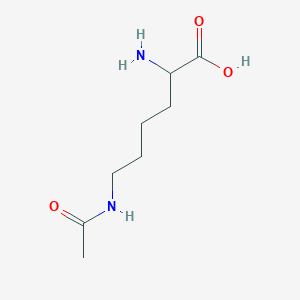

6-Acetamido-2-aminohexanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-acetamido-2-aminohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-6(11)10-5-3-2-4-7(9)8(12)13/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTERQYGMUDWYAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

692-04-6, 1071-49-4 | |

| Record name | NSC102777 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Lysine, N6-acetyl- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TAD3L7HLL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 6 Acetamido 2 Aminohexanoic Acid and Its Analogs

De Novo Chemical Synthesis of 6-Acetamido-2-aminohexanoic Acid

The chemical synthesis of this compound, also known as N6-acetyl-lysine, presents a unique challenge due to the presence of two distinct amino groups, the α-amino group and the ε-amino group. The selective acetylation of the ε-amino group is the cornerstone of most synthetic strategies.

Classical Organic Synthesis Routes and Precursor Utilization

The most common and direct precursor for the synthesis of this compound is L-lysine. The classical approach involves the selective N-acetylation of the ε-amino group of lysine (B10760008). A widely used method for this is the Schotten-Baumann reaction, where an aqueous solution of the amino acid is treated with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, under basic conditions. The α-amino group can be transiently protected, for example, by forming a copper complex, which allows for the selective acetylation of the more nucleophilic ε-amino group. Following acetylation, the protecting group is removed to yield the desired product.

Another approach involves the use of acetic anhydride in acetic acid. This method can be optimized to achieve high yields, with some patented processes reporting total yields as high as 92%-98% for N-acetylated amino acids. google.com The reaction conditions, such as the molar ratio of amino acid to acetic acid and the temperature, are critical for maximizing the yield and purity of the final product. google.com For instance, a molar ratio of amino acid to acetic acid of 1:4-7 and a reaction temperature of 40-70°C have been reported to be effective. google.com

A recent novel synthesis route involves the one-pot amidation reaction of lysine with γ-valerolactone under mild conditions (e.g., 100 °C for 12 hours) to produce a related derivative, 2-amino-6-[(4-hydroxy-1-oxopentyl)amino]hexanoic acid. While not a direct synthesis of this compound, this method highlights the potential for using lactones as acylating agents in the synthesis of N-acylated lysine derivatives.

The synthesis of analogs, such as Nα-acylation lysine based derivatives, has been achieved by first converting L-lysine to α-amino-ε-caprolactam, followed by reaction with an acyl chloride. This route avoids the need for amino protection and deprotection steps.

Asymmetric and Stereoselective Synthesis Approaches

The stereochemistry of this compound is typically inherited from the starting material, L-lysine, which possesses an (S)-configuration at the α-carbon. However, for the de novo synthesis of this and related diamino acids, asymmetric and stereoselective methods are crucial for establishing the desired stereochemistry.

One approach involves the use of chiral auxiliaries. For example, a practical procedure for the asymmetric Mannich-type reaction between N-tosyl imines and a Ni(II) complex of glycine (B1666218) with a chiral auxiliary has been developed to produce syn-(2R,3S)-α,β-diamino acids. This method offers a pathway to stereochemically defined diamino acids that could be adapted for the synthesis of precursors to this compound.

Tandem orthogonal organocatalysis represents another powerful strategy. Chiral phosphoric acid catalysts can control the chemo-, regio-, and stereoselective addition of hydroxylamines to alkylideneoxazolones, leading to chiral anti-α,β-diamino acid derivatives. nih.gov While not directly applied to this compound, this methodology demonstrates the potential for creating the desired stereocenters in a controlled manner.

Strategies for Protecting Group Manipulation in Synthesis

The presence of two amino groups and a carboxylic acid group in the precursor lysine necessitates a careful protecting group strategy to ensure selective modification. The choice of protecting groups is critical for the successful synthesis of this compound.

Commonly used α-amino protecting groups in peptide synthesis, which are relevant here, include the tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups. The Boc group is acid-labile, while the Fmoc group is base-labile, offering orthogonal protection strategies. For the ε-amino group of lysine, protecting groups such as the benzyloxycarbonyl (Z) group are often employed.

In the context of synthesizing Nα-acylated lysine derivatives, a strategy that avoids protecting groups altogether has been developed. This involves the initial conversion of lysine to α-amino-ε-caprolactam, which masks the ε-amino group, allowing for selective acylation of the α-amino group. Subsequent hydrolysis then yields the desired product.

For more complex syntheses involving folded proteins, biocompatible lysine protecting groups have been designed. These include the Aboc and Abac groups, which can be chemoselectively removed from folded ubiquitin chains and monomers. rsc.orgias.ac.in While developed for protein synthesis, these strategies offer insights into advanced protecting group manipulation that could be applied to smaller molecules like this compound.

Optimization of Reaction Conditions and Yield for Industrial Scale-Up

For the industrial production of N-acetylated amino acids, reaction conditions must be optimized to maximize yield, minimize costs, and ensure product purity. The use of acetic anhydride in acetic acid is a promising route for large-scale synthesis. google.com Key parameters for optimization include:

Molar Ratios: A molar ratio of amino acid to acetic acid of 1:4-7 and acetic anhydride to amino acid of 1.0-1.4 have been shown to be effective. google.com

Temperature: Reaction temperatures in the range of 40-70°C are typically employed. google.com

Reaction Time: Stirring and insulation for 1-6 hours, followed by the addition of acetic anhydride over 1-5 hours and a subsequent holding time of 1-4 hours, have been described. google.com

Purification: Rapid distillation under vacuum to remove excess acetic acid, followed by crystallization from water, can lead to high-purity products with yields of 92-98%. google.com

The use of brine solution as an environmentally benign reaction medium for acetylation with acetyl chloride has also been explored, offering a "green" alternative to traditional organic solvents. nih.gov

Enzymatic and Biocatalytic Synthesis of this compound

Enzymatic and biocatalytic methods offer a green and highly selective alternative to chemical synthesis. These approaches can overcome challenges associated with protecting group manipulations and can be performed under mild reaction conditions.

Enzyme Discovery and Engineering for Specific Biosynthetic Steps

The key enzymatic step in the synthesis of this compound is the N-acetylation of the ε-amino group of a suitable precursor, such as 2,6-diaminohexanoic acid (a lysine isomer) or lysine itself.

Lysine N-acetyltransferases (KATs) are enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine residues in proteins. science.govnih.gov While their primary role is in post-translational modification, these enzymes have the potential to be used for the in vitro synthesis of N-acetylated lysine derivatives. An acetyl-CoA: L-lysine N6-acetyltransferase from Saccharomyces cerevisiae has been characterized and shown to be specific for acetyl-CoA and L-lysine. plos.org

N-terminal acetyltransferases (NATs) are another class of enzymes that catalyze the acetylation of the N-terminal α-amino group of proteins. nih.govnih.gov While their natural substrates are peptides and proteins, their substrate specificity can be altered through enzyme engineering. nih.gov Studies on Sulfolobus solfataricus Ard1 (SsArd1), a member of the NatA family, have shown that mutations in the substrate-binding site can change its specificity. nih.gov This opens up the possibility of engineering NATs to specifically acetylate the α-amino group of a precursor, although for the target compound, ε-acetylation is required.

The discovery of novel N-acetyltransferases for unnatural amino acids is an active area of research. Integrating molecular networking with in silico spectral libraries has been proposed as a strategy to discover novel acyl lipids, which could be adapted to find new N-acetyltransferases. Furthermore, aminotransferases have been used to synthesize unnatural amino acids from their corresponding α-keto acids, which could then be acetylated enzymatically. ias.ac.in

The following table summarizes some of the enzymes with potential application in the synthesis of this compound and its analogs.

| Enzyme Class | Natural Substrate | Potential Application in Synthesis | Reference |

| Lysine N-acetyltransferases (KATs) | Lysine residues in proteins | In vitro synthesis of Nε-acetyl-lysine | science.govnih.gov |

| Acetyl-CoA: L-lysine N6-acetyltransferase | L-lysine | Direct enzymatic synthesis of Nε-acetyl-lysine | plos.org |

| N-terminal acetyltransferases (NATs) | N-terminal amino acids of proteins | Engineered enzymes for specific N-acetylation | nih.govnih.gov |

| Aminotransferases | α-keto acids | Synthesis of unnatural amino acid precursors | ias.ac.in |

Bioreactor Design and Process Development for Biotechnological Production

The biotechnological production of 6-aminohexanoic acid, a precursor to this compound, has garnered significant interest as a more sustainable alternative to traditional chemical synthesis. This approach often involves the use of whole-cell biocatalysts or purified enzymes within specifically designed bioreactors to convert renewable feedstocks into the desired product.

The design of the bioreactor is critical for optimizing these bioprocesses. For large-scale fermentation, tower fermenters are often employed. mdpi.com These can be operated in various configurations, such as a bubble column or an ejector-loop bioreactor, to ensure efficient mass transfer of gases and nutrients. mdpi.com A typical pilot-scale tower fermenter might have a stainless-steel construction with a significant height-to-diameter ratio and include an internal draft tube and perforated plates to enhance mixing and gas distribution. mdpi.com The system is generally equipped with a suite of sensors and controllers for real-time monitoring and control of critical process parameters like pH, temperature, dissolved oxygen, and substrate feed rate. mdpi.com

Process development for the biotechnological production of 6-aminohexanoic acid also involves the optimization of fermentation conditions. This includes the composition of the culture medium, the cell density, and the feeding strategy for the substrate. For example, in a fed-batch process, the substrate is added at a controlled rate to maintain a low, non-toxic concentration in the bioreactor.

Table 1: Key Parameters in Bioreactor Design and Operation for 6-Aminohexanoic Acid Production

| Parameter | Description | Example Value/Range | Reference |

| Bioreactor Type | The physical vessel where the biotransformation occurs. | Tower fermenter, Stirred-tank reactor | mdpi.com |

| Operating Mode | The method of cultivation. | Fed-batch, Continuous | mdpi.com |

| Aeration System | Provides oxygen for aerobic microorganisms. | Sparging with compressed air, Ejectors | mdpi.com |

| Mixing System | Ensures homogeneity of the culture medium. | Internal draft tube, Perforated plates, Mechanical agitation | mdpi.com |

| pH Control | Maintains the optimal pH for enzyme activity and cell growth. | Automated addition of acid or base | mdpi.com |

| Temperature Control | Maintains the optimal temperature for the bioprocess. | Cooling jacket, Internal coils | mdpi.com |

| Substrate Feed | Strategy for adding the primary carbon source. | Controlled feeding to avoid toxicity | |

| Cell Density | The concentration of biocatalyst in the reactor. | 2 gCDW/L |

Chemo-Enzymatic Hybrid Syntheses for Enhanced Efficiency

Chemo-enzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions to create streamlined and effective production routes. This hybrid approach is particularly valuable for the synthesis of complex molecules like this compound and its precursors.

One notable example is the synthesis of 6-aminohexanoic acid from cyclohexanol (B46403). An in vitro cascade was developed that utilized six isolated enzymes to convert cyclohexanol to the target product. mdpi.com However, challenges such as the inability of tested alcohol dehydrogenases to oxidize 6-hydroxyhexanoic acid necessitated a more complex strategy. This involved an esterase-catalyzed protection of the carboxylic acid group, followed by oxidation, transamination, and subsequent ester hydrolysis, ultimately achieving a 24% yield.

Another chemo-enzymatic pathway starts from lysine. Lysine can be converted to 6-amino-3-oxohexanoic acid, which is then reduced to 6-amino-3-hydroxyhexanoic acid. google.com Subsequent dehydration yields 6-aminohex-2-enoic acid, which can be further reduced to 6-aminohexanoic acid using an enoate reductase. google.com The final acetylation step to produce this compound would then be a chemical transformation.

The synthesis of Coenzyme A (CoA) thioesters, which are crucial intermediates in many metabolic pathways, also benefits from chemo-enzymatic methods. nih.gov These methods allow for the production of a wide range of acyl-CoA thioesters, including those that can be precursors or analogs for further enzymatic or chemical modifications. nih.gov

The advantages of chemo-enzymatic syntheses include:

High Selectivity: Enzymes can catalyze reactions at specific positions on a molecule, avoiding the need for complex protection and deprotection steps.

Mild Reaction Conditions: Enzymatic reactions typically occur in aqueous solutions at moderate temperatures and pH, reducing energy consumption and the formation of byproducts.

Reduced Environmental Impact: The use of biocatalysts can minimize the use of hazardous reagents and solvents.

Synthesis of Structural Analogs and Isotopic Variants of this compound

The synthesis of structural analogs and derivatives of this compound is crucial for developing tools for biological research, such as molecular probes and affinity ligands. These derivatives often incorporate reporter groups, reactive functionalities, or structural modifications to probe biological systems or to facilitate purification.

One common strategy is to modify the parent compound, 6-aminohexanoic acid, before the final acetylation and amination steps. For example, 6-((2,4-dinitrophenyl)amino)hexanoic acid (DNP-X acid) is an amine-reactive building block that can be recognized by anti-DNP antibodies, making it a useful component for developing immunological probes. medchemexpress.com

Another approach involves the synthesis of peptide derivatives. For instance, peptides with the general formula X–Phe–Lys–EACA–Y (where EACA is ε-aminocaproic acid or 6-aminohexanoic acid) have been synthesized to study their inhibitory activity against plasmin. nih.gov These syntheses are often carried out using solid-phase peptide synthesis techniques. nih.gov

Furthermore, derivatives can be created by introducing different functional groups. For example, 6-(2-chloroacetamido)hexanoic acid has been synthesized and its crystal structure characterized. researchgate.net This compound introduces a reactive chloroacetyl group that can potentially be used for covalent modification of biological targets.

Isotopically labeled compounds are indispensable tools for metabolic tracing studies, allowing researchers to follow the fate of a molecule through complex biological pathways. The synthesis of isotopically labeled this compound would involve the use of starting materials enriched with stable isotopes such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H).

For example, in a chemical synthesis, ¹³C-labeled acetyl chloride could be used in the final acetylation step to introduce a ¹³C label into the acetyl group of this compound. Similarly, if a biosynthetic route is employed, the microorganisms could be cultured in a medium containing ¹³C-labeled glucose or ¹⁵N-labeled ammonia (B1221849) as the primary carbon and nitrogen sources, respectively. This would lead to the incorporation of these isotopes throughout the carbon skeleton and amino groups of the final product.

The synthesis of deuterated compounds is also common. For instance, 7-acetamido clonazepam-d₃ is a deuterium-labeled version of 7-acetamido clonazepam. medchemexpress.com A similar approach could be used to synthesize deuterated this compound.

The precise location of the isotopic label is critical for the intended application. For example, to study the metabolism of the hexanoic acid backbone, one might use a specifically labeled precursor. The analysis of the distribution of the isotopic label in downstream metabolites can provide detailed insights into the metabolic pathways involved.

Advanced Analytical and Characterization Techniques for 6 Acetamido 2 Aminohexanoic Acid

Chromatographic Separations for Isolation and Quantification

Chromatographic techniques are fundamental for the separation of 6-Acetamido-2-aminohexanoic acid from impurities and matrix components. The choice of method depends on the analytical goal, whether it is precise quantification, preparative isolation, or purity assessment.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like amino acids. For this compound, which lacks a strong chromophore, derivatization or the use of specialized detectors is often required for sensitive detection.

Method development for a related compound, 6-aminohexanoic acid, often employs reversed-phase (RP) or mixed-mode chromatography. sielc.comsielc.com A typical method involves an isocratic mobile phase of acetonitrile (B52724) and water with an acidic buffer, such as perchloric acid or sulfuric acid, allowing for detection at low UV wavelengths around 200 nm. sielc.comsielc.com To enhance sensitivity and specificity, pre-column derivatization with reagents like dansyl chloride can be employed, which introduces a highly fluorescent tag to the amino groups, allowing for UV or fluorescence detection at higher wavelengths. researchgate.net

Validation of an HPLC method ensures its reliability. Key validation parameters for the analysis of a derivatized aminocaproic acid have been established, demonstrating the method's specificity, linearity over a defined concentration range, accuracy, and precision. researchgate.net For instance, a developed method showed a correlation coefficient (R) of 0.9998, with a limit of detection (LOD) of 4.6·10⁻⁵ g/mL and a limit of quantification (LOQ) of 1.4·10⁻⁴ g/mL. researchgate.net

| Parameter | HPLC Method for 6-Aminohexanoic Acid (Related Compound) |

| Column | Primesep A (mixed-mode), Newcrom AH (mixed-mode), Legacy L1 (C18) sielc.comsielc.com |

| Mobile Phase | Isocratic mixture of Acetonitrile (MeCN) and Water (H₂O) with an acid buffer (e.g., perchloric acid, sulfuric acid, ammonium (B1175870) formate) sielc.comsielc.com |

| Detection | UV at low wavelengths (e.g., 200 nm) sielc.comsielc.com or UV at 288 nm after derivatization with dansyl chloride researchgate.net |

| Derivatization | Dansyl chloride for enhanced UV/fluorescence detection researchgate.net |

| Validation | Specificity, Linearity (R=0.9998), Accuracy, Precision (RSD=1.16%), LOD (4.6·10⁻⁵ g/mL), LOQ (1.4·10⁻⁴ g/mL) researchgate.net |

Gas Chromatography (GC) Derivatization Methods for Volatile Analysis

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. However, amino acids like this compound are polar and non-volatile, necessitating a chemical derivatization step to increase their volatility and improve chromatographic performance. sigmaaldrich.com This process involves replacing active hydrogens on the amino and carboxyl groups with nonpolar moieties. sigmaaldrich.com

Common derivatization techniques include silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com This reagent replaces active hydrogens with a tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Another approach involves esterification followed by acylation, for example, using methyl chloroformate/methanol (B129727). nih.gov The choice of derivatization agent can impact sensitivity and potential side reactions like racemization. nih.gov For instance, while fluorinated anhydride (B1165640) derivatives can offer high sensitivity, they may also induce racemization, which is problematic for chiral analysis. nih.gov

Following derivatization, the now-volatile analyte can be separated on a GC column, often a capillary column with a nonpolar stationary phase, and detected by a mass spectrometer (GC-MS). sigmaaldrich.comnih.gov This allows for both quantification and structural confirmation based on the mass spectrum of the derivative. sigmaaldrich.com

| Derivatization Approach | Reagent(s) | Target Functional Groups | Key Considerations |

| Silylation | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | -OH, -NH₂, -SH | Sensitive to moisture; can produce multiple derivative products for some amino acids. sigmaaldrich.com |

| Esterification/Acylation | Methyl chloroformate / Methanol | Carboxyl and Amino groups | Can avoid racemization issues seen with other methods; reaction conditions (e.g., pH) must be controlled to prevent sample degradation. nih.gov |

| Acylation | Pentafluoropropionic anhydride / Heptafluorobutanol | Amino and Hydroxyl groups | Provides high sensitivity but may cause racemization of chiral centers. nih.gov |

Capillary Electrophoresis (CE) for Chiral Resolution and Purity Assessment

Capillary Electrophoresis (CE) is an effective technique for the separation of charged species with high efficiency and resolution. It is particularly well-suited for the chiral separation of amino acids, which is critical for this compound due to its chiral center at the alpha-carbon. Enantiomers often exhibit different biological activities, making their separation and quantification essential. koreascience.kr

Chiral resolution in CE is achieved by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins (CDs), such as β-cyclodextrin or γ-cyclodextrin, are commonly used chiral selectors. nih.govnih.gov The enantiomers form transient, diastereomeric inclusion complexes with the CD, which have different mobilities under the applied electric field, leading to their separation. nih.gov To enhance resolution and sensitivity, amino acids can be derivatized with fluorescent tags like fluorescein (B123965) isothiocyanate (FITC). nih.gov

CE is also a powerful tool for purity assessment. Its high resolving power allows for the detection of small impurities. For example, optimized CE methods have demonstrated the ability to detect as little as 2% of a D-amino acid enantiomer in the presence of 98% of its L-counterpart. nih.gov Coupling CE with mass spectrometry (CE-MS) further enhances analytical power by providing mass information for peak identification. nih.gov

Mass Spectrometry for Structural Elucidation and Precise Quantification

Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound, providing molecular weight information, structural details through fragmentation, and highly accurate quantification.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is used to determine the structure of an ion by isolating it and inducing fragmentation. The resulting fragment ions provide a "fingerprint" that can confirm the compound's identity. For protonated amino acids, collision-induced dissociation (CID) typically leads to characteristic losses of small neutral molecules. nih.gov

For a molecule like this compound ([M+H]⁺), fragmentation would be expected to follow patterns observed for other amino acids. Common fragmentation pathways include the neutral loss of water (H₂O) and the loss of a formic acid group (HCOOH), which manifests as a loss of 46 Da (CO + H₂O). researchgate.net Another major fragmentation route is the loss of ammonia (B1221849) (NH₃) from the alpha-amino group. nih.gov The fragmentation of the acetylated side chain would also produce characteristic ions.

Analysis of the related compound 6-aminohexanoic acid shows a precursor ion [M+H]⁺ at m/z 132.1 and a prominent product ion at m/z 114.09, corresponding to the loss of water. An analysis method for products from nylon-6 deconstruction identified the transition of m/z 132.1 → 114.1 for 6-aminohexanoic acid. protocols.io For this compound, specific transitions would be identified to build a quantitative method using techniques like multiple reaction monitoring (MRM).

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Identity/Origin | Reference Compound |

| 132.1 | 114.1 | H₂O (18 Da) | Loss of water from the carboxylic acid group. | 6-Aminohexanoic Acid protocols.io |

| 132.1 | 86 | COOH₂ (46 Da) | Loss of formic acid (H₂O + CO). | General Amino Acid Fragmentation researchgate.net |

| 132.1 | 115.1 | NH₃ (17 Da) | Loss of ammonia from the primary amine. | General Amino Acid Fragmentation nih.gov |

| 132.1 | 69.07 | C₂H₅NO₂ (75 Da) | Complex fragmentation. | 6-Aminohexanoic Acid |

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification in Complex Matrices

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving the highest accuracy and precision in quantification. nih.gov The method relies on the addition of a known amount of a stable, isotopically labeled version of the analyte (e.g., containing ¹³C or ¹⁵N) to the sample as an internal standard. nih.govnih.gov

The labeled standard is chemically identical to the analyte and thus behaves identically during sample preparation, extraction, and ionization, correcting for any matrix effects or sample loss. mdpi.com The analyte and the labeled standard are measured simultaneously by the mass spectrometer. Since their mass-to-charge ratios are different, they are easily distinguished. The concentration of the native analyte is determined by the ratio of the signal from the native analyte to that of the isotopically labeled standard. mdpi.com

This technique, typically using LC-MS/MS, is routinely used to certify reference materials and to obtain absolute quantification of amino acids in complex matrices like serum, urine, or food products. nih.govnih.govresearchgate.net For this compound, a custom-synthesized, isotopically labeled standard would be required to develop a definitive IDMS method for its quantification in various samples. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement of Metabolites

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of this compound and its potential metabolites. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement, typically with an error of less than 5 parts per million (ppm), which allows for the determination of the elemental composition of the parent molecule and its derivatives. spectroscopyonline.com The theoretical exact mass of the protonated [M+H]⁺ ion of this compound (C₈H₁₆N₂O₃) is 189.1234 Da (calculated from the monoisotopic mass of 188.1161 Da). nih.gov

The high specificity of HRMS is crucial for differentiating drug-related metabolites from endogenous matrix ions in complex biological samples. spectroscopyonline.com For instance, common metabolic transformations such as hydroxylation (+15.9949 Da) or demethylation (-14.0157 Da) can be unequivocally identified. HRMS can readily distinguish between biotransformations that result in identical nominal mass shifts, such as the addition of an oxygen atom versus the substitution of two hydrogens with a methylene (B1212753) group (+14 Da nominal mass), because their accurate mass shifts differ significantly (M + O – 2H is +13.9793 Da, while M + CH₂ is +14.0156 Da). spectroscopyonline.com

When coupled with liquid chromatography (UHPLC-HRMS), this technique enables the separation and identification of metabolites in complex mixtures, such as plasma or urine. nih.govulster.ac.uk A typical analysis would involve generating an extracted ion chromatogram using a narrow mass window (e.g., ±5 ppm) around the theoretical m/z of expected metabolites, providing high sensitivity and selectivity. spectroscopyonline.com

Table 1: Theoretical HRMS Data for this compound and Potential Metabolites

| Compound | Molecular Formula | Monoisotopic Mass (Da) | [M+H]⁺ (Da) | Mass Change (Da) | Metabolic Reaction |

|---|---|---|---|---|---|

| This compound | C₈H₁₆N₂O₃ | 188.1161 | 189.1234 | - | Parent Compound |

| Hydroxylated Metabolite | C₈H₁₆N₂O₄ | 204.1110 | 205.1183 | +15.9949 | Hydroxylation |

| Dehydrogenated Metabolite | C₈H₁₄N₂O₃ | 186.0999 | 187.1072 | -2.0162 | Dehydrogenation |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

One-dimensional ¹H and ¹³C-NMR spectra provide the foundational information for the structure of this compound.

¹H-NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling (J-coupling). For this compound, characteristic signals would include a singlet for the acetyl methyl protons (CH₃), multiplets for the methylene protons (CH₂) of the hexanoic acid chain, a multiplet for the alpha-proton (α-H) adjacent to the amino and carboxyl groups, and signals for the exchangeable amine (NH₂) and amide (NH) protons. The chemical shifts are influenced by the electronegativity of adjacent functional groups.

¹³C-NMR: The carbon NMR spectrum shows distinct signals for each unique carbon atom in the molecule. Key signals would include the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the amide, the alpha-carbon bearing the amino group, the carbons of the aliphatic chain, and the acetyl methyl carbon. researchgate.net

Table 2: Predicted ¹H and ¹³C-NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H-NMR Shift (ppm) | Predicted ¹³C-NMR Shift (ppm) |

|---|---|---|

| C1 (-COOH) | - | ~175-180 |

| C2 (-CH(NH₂)-) | ~3.5-3.8 (t) | ~55-60 |

| C3 (-CH₂-) | ~1.7-1.9 (m) | ~30-35 |

| C4 (-CH₂-) | ~1.4-1.6 (m) | ~22-28 |

| C5 (-CH₂-) | ~1.5-1.7 (m) | ~28-32 |

| C6 (-CH₂-NH) | ~3.1-3.3 (q) | ~38-42 |

| C7 (-C(O)CH₃) | - | ~172-175 |

| C8 (-CH₃) | ~1.9-2.1 (s) | ~22-25 |

| N²H₂ | Exchangeable | - |

| N⁶H | Exchangeable | - |

Predicted values are based on related structures like Nε-Acetyl-L-lysine and 6-aminohexanoic acid. nih.govbmrb.io Actual values may vary based on solvent and pH. (s=singlet, t=triplet, q=quartet, m=multiplet)

Two-dimensional (2D) NMR experiments are essential to unambiguously assign all proton and carbon signals and confirm the molecular structure. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). sdsu.edu For this compound, COSY would show correlations between H2/H3, H3/H4, H4/H5, and H5/H6, confirming the connectivity of the hexanoic acid backbone.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached (¹J coupling). sdsu.edu It allows for the definitive assignment of each carbon atom that has a proton attached. For example, the proton signal at ~3.6 ppm would show a cross-peak with the carbon signal at ~55-60 ppm, assigning them as H2 and C2, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically ²J and ³J), which is critical for connecting different parts of the molecule. sdsu.edu Key HMBC correlations would include:

The acetyl methyl protons (H8) to the amide carbonyl carbon (C7) and to C6.

The H6 protons to C5, C4, and the amide carbonyl carbon (C7).

The H2 proton to the carboxyl carbon (C1), C3, and C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. youtube.com NOESY is crucial for determining the molecule's three-dimensional conformation and stereochemistry by observing through-space correlations.

| NOESY | Intra-residue and inter-residue proton correlations | Provides data on spatial proximity to determine the molecule's preferred 3D conformation in solution. youtube.com |

Spectroscopic Techniques for Conformational Analysis and Molecular Interactions

Vibrational and chiroptical spectroscopies provide further insight into the functional groups and three-dimensional structure of the molecule.

This compound possesses a chiral center at the C2 carbon, making it optically active. Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov This technique is highly sensitive to the conformation of chiral molecules, particularly around chromophores like the carboxylic acid and amide groups.

The (S) and (R) enantiomers of this compound are expected to produce mirror-image CD spectra. sigmaaldrich.comnii.ac.jp The sign and magnitude of the Cotton effect, particularly the n→π* transition of the carboxyl group chromophore (typically around 210-220 nm), can be used to assign the absolute configuration at the C2 center by comparing the experimental spectrum to known data for similar L- or D-amino acids.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The presence of characteristic absorption bands (in IR) or scattering peaks (in Raman) provides definitive evidence for the various functional groups within this compound. researchgate.net

Carboxylic Acid: A broad O-H stretch (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700-1730 cm⁻¹).

Primary Amine: N-H stretching vibrations (~3300-3500 cm⁻¹) and an N-H scissoring (bending) mode (~1590-1650 cm⁻¹).

Secondary Amide: An N-H stretch (~3250-3350 cm⁻¹), a strong C=O stretch (Amide I band, ~1630-1680 cm⁻¹), and an N-H bend (Amide II band, ~1510-1550 cm⁻¹).

Alkyl Chain: C-H stretching vibrations (~2850-2960 cm⁻¹) and C-H bending vibrations (~1350-1470 cm⁻¹).

Raman spectroscopy is particularly useful for observing the non-polar C-C backbone vibrations and symmetric stretches, complementing the information from IR spectroscopy, which is more sensitive to polar bonds. researchgate.net

Table 4: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | IR |

| Carboxylic Acid | C=O stretch | 1700 - 1730 | IR (strong), Raman (weak) |

| Primary Amine | N-H stretch | 3300 - 3500 | IR, Raman |

| Primary Amine | N-H bend | 1590 - 1650 | IR |

| Secondary Amide | N-H stretch | 3250 - 3350 | IR, Raman |

| Secondary Amide | C=O stretch (Amide I) | 1630 - 1680 | IR (strong), Raman |

| Secondary Amide | N-H bend (Amide II) | 1510 - 1550 | IR |

| Alkyl Chain | C-H stretch | 2850 - 2960 | IR, Raman (strong) |

| Alkyl Chain | C-H bend | 1350 - 1470 | IR |

Frequencies are approximate and can be influenced by hydrogen bonding and physical state.

Advanced Sample Preparation and Extraction Methodologies from Biological and Environmental Matrices

The accurate quantification of this compound in complex biological and environmental samples is critically dependent on the efficacy of the sample preparation and extraction methodology. These preliminary steps are essential to isolate the target analyte from interfering matrix components, concentrate it to detectable levels, and present it in a solvent compatible with the final analytical instrument. The choice of extraction technique is dictated by the physicochemical properties of this compound, the nature of the sample matrix, the required sensitivity, and the desired sample throughput.

Extraction from Biological Matrices

Biological fluids such as plasma and urine are complex mixtures containing proteins, salts, lipids, and numerous other endogenous and exogenous compounds that can interfere with analysis.

Liquid-Liquid Extraction (LLE) is a conventional and widely used technique for the extraction of organic acids and amino acids from aqueous biological fluids. nih.gov This method operates on the principle of partitioning the analyte between the aqueous sample and an immiscible organic solvent. For polar compounds like this compound, solvent choice and pH adjustment are critical. Acidification of the sample, typically with sulfuric or hydrochloric acid, ensures that the carboxylic acid group is protonated, increasing its solubility in the organic phase. mdpi.comnih.gov Common solvents include ethyl acetate (B1210297) and acetonitrile, which have shown efficiency in extracting polar organic acids. nih.gov To improve phase separation and extraction efficiency, a salting-out effect can be induced by adding salts like sodium sulfate. mdpi.comnih.gov

Recent advancements have focused on miniaturizing and automating LLE protocols to reduce solvent consumption and increase throughput. nih.gov For instance, a miniaturized method might involve an initial extraction with a water-miscible solvent like acetonitrile, followed by a secondary two-phase extraction induced by adding a large volume of an immiscible solvent like ethyl acetate. nih.gov

Table 1: Optimized Liquid-Liquid Extraction (LLE) Parameters for Polar Analytes in Urine

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Sample Volume | 2 mL | 300 µL (miniaturized) |

| Acidification | 2 mL of 1 M Sulfuric Acid | Acidified |

| Salting-Out Agent | 0.2 g Sodium Sulphate | Not specified |

| Extraction Solvent | Dichloromethane (4 mL) | Acetonitrile (300 µL) followed by Ethyl Acetate (1200 µL) |

| Homogenization | Vortexing (1 min) | Vortexing |

| Phase Separation | Centrifugation | Centrifugation |

| Reference | mdpi.comnih.gov | nih.gov |

Solid-Phase Extraction (SPE) offers a more selective and often more efficient alternative to LLE. nih.gov SPE separates components of a mixture based on their physical and chemical properties as they partition between a solid stationary phase (sorbent) and a liquid mobile phase. nih.gov For a compound like this compound, which has both a carboxylic acid and an amino group, ion-exchange or mixed-mode sorbents can be highly effective. Reversed-phase sorbents, such as C8 or C18, are also commonly used, particularly after derivatization of the polar functional groups.

The SPE process involves four key steps:

Conditioning: The sorbent is prepared with a solvent like methanol, followed by water or a buffer to activate the stationary phase.

Loading: The pre-treated sample is passed through the sorbent, and the analyte is retained.

Washing: Interfering compounds are washed away with a solvent that does not elute the analyte.

Elution: A strong solvent is used to desorb the analyte from the sorbent for collection.

Molecularly Imprinted Polymers (MIPs) represent an advanced form of SPE where a polymer is synthesized with a template molecule (in this case, ideally this compound or a close analog) to create highly specific binding sites. This results in superior selectivity for the target analyte. For example, a MIP developed for the antibiotic meropenem, when applied to plasma samples, yielded recoveries of 78.52 ± 2.71%. ugm.ac.id

Table 2: Representative Solid-Phase Extraction (SPE) Conditions for Analytes in Plasma

| Parameter | Method 1 (Anticancer Drugs) | Method 2 (Meropenem using MIP) |

|---|---|---|

| Matrix | Human Plasma | Human Blood Plasma |

| Sorbent | C8 | Molecularly Imprinted Polymer (MIP) |

| Sample Pre-treatment | Not specified | pH adjustment to 3 |

| Conditioning Solvent | Not specified | Not specified |

| Washing Solvent | Not specified | Not specified |

| Elution Solvent | Methanol | Not specified |

| Recovery | ≥92.3% | 78.52% |

| Reference | ugm.ac.id |

Other advanced techniques include Solid-Phase Microextraction (SPME) , a solvent-free method where a coated fiber is exposed directly to the sample or its headspace, and Magnetic Solid-Phase Extraction (MSPE) , which uses magnetic nanoparticles as the sorbent, allowing for rapid separation with a magnetic field. mdpi.commdpi.com For protein-rich samples like plasma, an initial Protein Precipitation (PPT) step, often using a cold organic solvent like acetonitrile, is frequently employed to remove the bulk of proteins before further LLE or SPE cleanup. nih.gov

Extraction from Environmental Matrices

Extracting this compound from environmental matrices such as water and soil presents different challenges, including lower analyte concentrations and the presence of complex organic matter like humic and fulvic acids. While specific validated methods for this particular compound are not widely documented, established protocols for other amino acids and polar compounds can be adapted.

For water samples, SPE is a highly suitable technique. Ion-exchange or reversed-phase cartridges can be used to extract and concentrate the analyte from large volumes of water, effectively removing salts and other inorganic interferents.

For soil and sediment samples, the extraction process is more complex. An initial solvent extraction is required to move the analyte from the solid matrix into a liquid phase. Liquid-liquid extraction or ultrasound-assisted extraction using solvents like aqueous methanol or acetonitrile mixtures can be effective. researchgate.net Following this initial extraction, the resulting liquid extract is typically cleaned up and concentrated using SPE, similar to the procedures for biological fluids. The choice of SPE sorbent and washing steps is crucial to remove co-extracted matrix components that could interfere with subsequent analysis.

Metabolic Pathways and Biochemical Transformations Involving 6 Acetamido 2 Aminohexanoic Acid

Biosynthetic Origins and Mechanisms of 6-Acetamido-2-aminohexanoic Acid in Biological Systems

The primary route for the formation of this compound in biological systems is through the enzymatic acetylation of L-lysine. This process can also occur non-enzymatically under specific cellular conditions.

The enzymatic synthesis of this compound is catalyzed by a class of enzymes known as lysine (B10760008) acetyltransferases (KATs), which were formerly referred to as histone acetyltransferases (HATs). nih.govontosight.aihmdb.cafoodb.ca These enzymes facilitate the transfer of an acetyl group from a donor molecule, typically acetyl-coenzyme A (acetyl-CoA), to the ε-amino group of a lysine residue. nih.govhmdb.cafoodb.ca

In the yeast Saccharomyces cerevisiae, a specific enzyme, acetyl-CoA:L-lysine N6-acetyltransferase, has been identified and characterized as the first step in the carbon catabolism of L-lysine. nih.gov This enzyme is strongly induced when L-lysine is the sole carbon source. nih.gov Its activity is specific for acetyl-CoA as the acetyl donor. nih.gov While its primary substrate is L-lysine, it can also act on other similar molecules like 5-hydroxylysine (B44584) and thialysine. nih.gov The enzyme in S. cerevisiae is a monomer with a molecular mass of approximately 48-52 kDa and exhibits optimal activity at a pH of 8.5 and a temperature of 37°C. nih.gov

Lysine acetylation is a widespread post-translational modification that regulates the function of numerous proteins, including histones and metabolic enzymes. nih.govontosight.ainih.gov The enzymes responsible, KATs, are a diverse family, and their activity is crucial for cellular processes ranging from gene transcription to metabolic regulation. nih.govontosight.ainih.gov While much of the research has focused on the acetylation of lysine residues within proteins, the same enzymatic machinery can produce free this compound. hmdb.camimedb.org

It has also been proposed that this compound can be incorporated directly into growing polypeptide chains during protein synthesis in a process termed intra-translational modification. biorxiv.orgbiorxiv.org This process involves the lysyl-tRNA synthetase (KARS), which can utilize this compound to form N6-acetyl-L-lysyl-tRNA. biorxiv.orgbiorxiv.org This acetylated tRNA can then participate in protein synthesis, introducing the acetylated lysine directly into the protein structure. biorxiv.orgbiorxiv.org

**Table 1: Characteristics of Acetyl-CoA:L-lysine N6-acetyltransferase from *Saccharomyces cerevisiae***

| Property | Value |

|---|---|

| Enzyme Commission (EC) Number | Not specified in the provided text |

| Substrates | L-lysine, Acetyl-CoA |

| Products | This compound, CoA |

| Alternative Substrates | 5-hydroxylysine, L-thialysine |

| Optimal pH | 8.5 |

| Optimal Temperature | 37°C |

| Molecular Mass | ~48-52 kDa (monomer) |

| Michaelis Constant (Km) for L-lysine | 5.8 mM |

| Michaelis Constant (Km) for Acetyl-CoA | 0.8 mM |

Data sourced from research on Saccharomyces cerevisiae. nih.gov

The direct precursors for the enzymatic synthesis of this compound are L-lysine and acetyl-CoA. nih.govhmdb.ca

L-lysine: An essential amino acid that serves as the backbone for the formation of this compound.

Acetyl-CoA: A central metabolite in cellular metabolism, derived from various sources including glycolysis, fatty acid oxidation, and the breakdown of some amino acids. nih.gov The availability of acetyl-CoA is a key factor influencing the rate of lysine acetylation. nih.govnih.gov

Non-enzymatic acetylation can also occur, particularly in environments with high concentrations of reactive acetyl-donating molecules like acetyl phosphate. researchgate.net This process is less specific than enzymatic acetylation. researchgate.net

Catabolism and Degradation Pathways of this compound

The breakdown of this compound involves deacetylation and subsequent entry into amino acid catabolic pathways.

The removal of the acetyl group from this compound, a process known as deacetylation, is catalyzed by enzymes called lysine deacetylases (KDACs), also known as histone deacetylases (HDACs). nih.govnih.govmdpi.com This reaction regenerates L-lysine and produces acetate (B1210297). mdpi.com

Once deacetylated to L-lysine, the carbon skeleton can enter the main lysine degradation pathways. In mammals, lysine is primarily catabolized via the saccharopine pathway in the mitochondria. youtube.com

However, a direct catabolic pathway for this compound has been identified in the yeast Candida maltosa. nih.gov In this organism, a novel enzyme, N6-acetyl-L-lysine:2-oxoglutarate aminotransferase , catalyzes the second step of lysine catabolism. nih.gov This enzyme facilitates the oxidative transamination of the α-amino group of this compound, using 2-oxoglutarate as the amino acceptor to produce 6-acetamido-2-oxohexanoic acid and glutamate. mimedb.orgnih.gov This reaction requires pyridoxal-5-phosphate (PLP) as a cofactor. nih.gov The enzyme from C. maltosa is likely a homodimer with a total molecular mass of around 120 kDa (composed of two 55 kDa subunits) and shows optimal activity at pH 8.1 and 32°C. nih.gov

The product, 6-acetamido-2-oxohexanoic acid, can then be further metabolized, likely through oxidative decarboxylation, to enter central metabolic pathways. nih.gov

**Table 2: Characteristics of N6-acetyl-L-lysine:2-oxoglutarate aminotransferase from *Candida maltosa***

| Property | Value |

|---|---|

| Enzyme Commission (EC) Number | Not specified in the provided text |

| Substrates | This compound, 2-Oxoglutarate |

| Products | 6-Acetamido-2-oxohexanoic acid, L-Glutamate |

| Cofactor | Pyridoxal-5-phosphate (PLP) |

| Optimal pH | 8.1 |

| Optimal Temperature | 32°C |

| Molecular Mass | ~120 kDa (homodimer) |

| Michaelis Constant (Km) for this compound | 14 mM |

| Michaelis Constant (Km) for 2-Oxoglutarate | 4 mM |

| Michaelis Constant (Km) for Pyridoxal-5-phosphate | 1.7 µM |

Data sourced from research on Candida maltosa. nih.gov

Intermediary Metabolism and Flux Analysis Involving this compound

The metabolism of this compound is deeply integrated with central intermediary metabolism, primarily through its connection to acetyl-CoA and L-lysine pools.

The synthesis of this compound is directly dependent on the cellular concentration of acetyl-CoA, a key node in metabolism that links glycolysis, fatty acid oxidation, and amino acid catabolism. nih.govnih.gov Therefore, the flux through the lysine acetylation pathway can be seen as a reflection of the cell's metabolic state. nih.gov High levels of acetyl-CoA can promote both enzymatic and non-enzymatic acetylation of lysine. nih.gov

Conversely, the catabolism of this compound feeds into core amino acid metabolism. The deacetylation reaction releases acetate, which can be converted back to acetyl-CoA by acyl-CoA synthetases. mdpi.com The resulting L-lysine can be used for protein synthesis or be further catabolized. The transamination of this compound produces glutamate, another key metabolite that links amino acid and carbohydrate metabolism through the tricarboxylic acid (TCA) cycle. nih.gov

The reversible acetylation of lysine residues on metabolic enzymes is a significant regulatory mechanism. nih.govnih.gov Many enzymes involved in glycolysis, the TCA cycle, and fatty acid metabolism are regulated by acetylation, which can alter their activity, stability, and substrate affinity. nih.govnih.gov Therefore, the pool of free this compound can be considered part of this broader regulatory network, with its concentration potentially influencing the activity of various metabolic pathways.

Isotopic Tracing Studies to Elucidate Metabolic Flux

Isotopic tracing is a powerful technique to unravel the dynamics of metabolic pathways by tracking the fate of isotopically labeled atoms through a series of biochemical reactions. nih.gov While specific isotopic tracing studies focusing on this compound are not prominent in the literature, the methodology's application to related compounds, such as N-acetylated lysine, provides a framework for how such studies could be designed and what insights they might yield.

A hypothetical isotopic tracing experiment could involve feeding cells or organisms with this compound labeled with stable isotopes, such as ¹³C or ¹⁵N. By using mass spectrometry or NMR to analyze the distribution of these isotopes in downstream metabolites over time, researchers could quantify the rate of its conversion to 6-aminohexanoic acid and its subsequent entry into other pathways.

For example, by using [¹³C₆]-labeled this compound, one could trace the carbon skeleton and determine the flux through pathways such as the tricarboxylic acid (TCA) cycle. The appearance of ¹³C in TCA cycle intermediates would provide direct evidence of its catabolism and integration into central energy metabolism.

Table 1: Hypothetical Metabolic Flux Analysis Data from an Isotopic Tracing Study

| Metabolite | Isotopic Labeling Enrichment (%) from [¹³C₆]-6-Acetamido-2-aminohexanoic acid |

| 6-Aminohexanoic Acid | 85 |

| Adipate (B1204190) | 60 |

| Succinate | 25 |

| Fumarate | 20 |

| Malate | 22 |

This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound is not currently available.

Reconstruction of Metabolic Networks Highlighting its Role

Metabolic network reconstruction is a computational approach used to map the complete set of metabolic reactions in an organism and analyze the flow of metabolites through the network. While a specific metabolic network reconstruction centered on this compound has not been detailed, its inclusion in broader metabolic models of amino acid metabolism would be crucial for a complete understanding of cellular biochemistry.

In such a network, this compound would be represented as a node connected to other metabolites through enzymatic reactions. The reactions would include its synthesis from 2,6-diaminohexanoic acid and acetyl-CoA, and its degradation to 6-aminohexanoic acid. The network would also depict the subsequent fate of 6-aminohexanoic acid, connecting it to pathways of fatty acid metabolism and the TCA cycle.

Subcellular Compartmentalization of this compound Metabolism

The metabolism of N-acetylated amino acids is often compartmentalized within specific cellular organelles, which allows for precise regulation and integration with other metabolic pathways. The subcellular localization of enzymes involved in the metabolism of related compounds suggests that the metabolism of this compound is likely to occur predominantly within the mitochondria.

Mitochondria are central hubs for energy metabolism and are known to have high concentrations of acetyl-CoA, a key substrate for acetylation reactions. nih.gov Many enzymes involved in amino acid catabolism and the urea (B33335) cycle, which are often linked to acetylation and deacetylation processes, are located within the mitochondrial matrix. nih.govnih.gov For instance, N-acetylglutamate synthase, an enzyme that catalyzes the formation of an N-acetylated amino acid, is found in the mitochondria. nih.gov

The acetylation of lysine residues on mitochondrial proteins is a widespread post-translational modification that plays a significant role in regulating metabolic enzyme activity. nih.govcytoskeleton.com This suggests that the machinery for both acetylation and deacetylation is robust within this organelle. Therefore, it is highly probable that the synthesis and initial breakdown of this compound occur within the mitochondria, where it can be tightly linked to the cell's energetic status.

Table 2: Likely Subcellular Localization of Enzymes Involved in this compound Metabolism

| Enzyme | Probable Subcellular Location | Rationale |

| N-acetyltransferase (for synthesis) | Mitochondria | High acetyl-CoA availability; localization of other N-acetyltransferases. nih.gov |

| Aminoacylase (for deacetylation) | Mitochondria | Presence of deacetylases (sirtuins) and high metabolic turnover. nih.gov |

| 6-Aminohexanoate (B3152083) Aminotransferase | Mitochondria/Cytosol | Location of other aminotransferases involved in amino acid catabolism. |

| Adipate Semialdehyde Dehydrogenase | Mitochondria/Cytosol | Location of other aldehyde dehydrogenases. |

Molecular and Cellular Biological Roles of 6 Acetamido 2 Aminohexanoic Acid

Occurrence and Distribution of 6-Acetamido-2-aminohexanoic Acid Across Diverse Organisms

The presence of this compound and its close structural relatives has been noted across different biological kingdoms, suggesting its involvement in fundamental biochemical processes.

Identification and Biosynthesis in Microbial Species

While direct evidence for the complete biosynthetic pathway of this compound in microbes is still under investigation, research into related molecules provides significant insights. The biosynthesis of 2-acetamido-2,6-dideoxy-L-hexoses in bacteria, for instance, originates from UDP-D-N-acetylglucosamine, indicating that microorganisms possess enzymatic machinery capable of modifying acetylated amino sugars. nih.gov Furthermore, microbial consortia have been engineered for the synthesis of 6-aminohexanoic acid, a precursor to this compound. nih.gov For example, strains of Pseudomonas taiwanensis and Escherichia coli have been used in combination to convert cyclohexane (B81311) into 6-aminohexanoic acid. nih.govnih.gov These findings suggest that microbial pathways for producing the core hexanoic acid structure exist and could be a foundation for the subsequent acetylation to form this compound.

Presence in Plant Extracts and Secondary Metabolite Profiles

This compound has been identified in the plant kingdom. Specifically, the compound, under the synonym 6-acetamido-2-azaniumylhexanoate, has been reported to be present in the common bean, Phaseolus vulgaris. nih.gov Plant secondary metabolites are a diverse group of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often play roles in defense and signaling. mdpi.com The presence of this compound in Phaseolus vulgaris places it within the broad category of plant secondary metabolites, although its specific function in the plant is not yet fully elucidated.

Detection in Mammalian Cell Lines and Organ Systems (Non-Human)

In mammals, this compound is more commonly known as N6-acetyl-L-lysine. hmdb.ca It is a naturally occurring derivative of the amino acid L-lysine and has been found in a range of eukaryotic organisms, from yeast to humans. hmdb.ca Its detection is often associated with the metabolic breakdown of proteins, particularly histones that have undergone post-translational modification. hmdb.ca The analysis of amino acids in mammalian cell culture media, such as from Chinese Hamster Ovary (CHO) cells, is a routine practice to monitor cellular metabolism and protein production. thermofisher.com These analytical methods, which often involve derivatization followed by liquid chromatography, are capable of identifying and quantifying compounds like this compound, providing a means to study its flux in cellular systems. thermofisher.com

Table 1: Documented Occurrence of this compound

| Organism Category | Specific Example | Finding |

|---|---|---|

| Plants | Phaseolus vulgaris (Common Bean) | Reported presence of 6-acetamido-2-azaniumylhexanoate. nih.gov |

Role in Protein Modification and Post-Translational Processes

The structural similarity of this compound to acetylated lysine (B10760008) suggests a significant potential role in processes related to protein structure and function.

Investigation of its Potential as a Non-Canonical Amino Acid in Protein Synthesis

Non-canonical amino acids (ncAAs) are amino acids that are not among the 20 standard proteinogenic amino acids. nih.govrsc.org Their incorporation into proteins can introduce novel chemical and physical properties. nih.gov Research has demonstrated that the genetic code can be expanded in mammalian cells to allow for the site-specific incorporation of ncAAs into proteins. nih.gov

While direct studies on the incorporation of this compound are limited, research on its structural isomer, 6-aminohexanoic acid, offers a compelling precedent. In one study, leucine (B10760876) residues in the antimicrobial peptide melittin (B549807) were replaced with 6-aminohexanoic acid. mdpi.com This substitution was shown to significantly alter the peptide's biological activity, reducing its toxicity to mammalian cells while maintaining its antibacterial properties. mdpi.com Given that this compound is a derivative of the natural amino acid lysine, it is plausible that it could be incorporated into proteins through engineered enzymatic pathways, potentially serving as a tool to probe or modify protein function.

Analogies to Lysine N-Acetylation and its Functional Implications

Lysine N-acetylation is a crucial and reversible post-translational modification that plays a vital role in regulating cellular processes. hmdb.ca This process involves the transfer of an acetyl group to the epsilon-amino group of a lysine residue, neutralizing its positive charge. hmdb.ca This charge neutralization can weaken electrostatic interactions, such as those between histone proteins and DNA, leading to a more open chromatin structure that facilitates gene transcription. hmdb.ca

This compound is, by its structure, an N-acetylated form of lysine. Therefore, its presence and metabolism are intrinsically linked to the broader biological context of lysine acetylation. The functional implications of lysine acetylation are vast and include:

Gene Regulation: Acetylation of histone proteins is a hallmark of transcriptionally active chromatin. hmdb.ca

Enzyme Activation: The activity of metabolic enzymes can be modulated by lysine acetylation. For example, the acetylation of 6-phosphogluconate dehydrogenase (6PGD) at specific lysine residues promotes its activity, which is important for tumor growth. nih.gov

Cellular Signaling: The recognition of acetylated lysine residues by specific protein domains, known as bromodomains, is a key mechanism in intracellular signaling that affects gene transcription, cell cycle control, and DNA repair. hmdb.ca

The study of free this compound, which can be released during the proteolytic degradation of acetylated proteins, provides a window into the dynamics of these regulatory processes. hmdb.ca

Table 2: Comparison of Lysine and this compound

| Feature | Lysine | This compound |

|---|---|---|

| Chemical Formula | C₆H₁₄N₂O₂ | C₈H₁₆N₂O₃ nih.gov |

| Structure | Contains a primary amino group on the side chain. | The side-chain amino group is acetylated. |

| Charge at Neutral pH | Positive | Neutral |

| Biological Role | Proteinogenic amino acid, subject to post-translational modification. | A product of lysine acetylation, potential non-canonical amino acid. hmdb.ca |

Table 3: List of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 6-aminohexanoic acid |

| 6-phosphogluconate dehydrogenase (6PGD) |

| Leucine |

| Lysine |

| N6-acetyl-L-lysine |

| UDP-D-N-acetylglucosamine |

| 2-acetamido-2,6-dideoxy-L-hexoses |

| 6-acetamido-2-azaniumylhexanoate |

Impact on Cellular Signaling Pathways and Regulatory Networks

Nε-acetyl-L-lysine is not merely a metabolic intermediate but an active participant in the complex network of cellular communication. Its influence extends to the modulation of enzyme function and the intricate regulation of gene expression.

The acetylation of lysine residues can directly impact the catalytic activity of enzymes. This compound itself serves as a substrate for several enzymes, highlighting its role in metabolic pathways. In the yeast Saccharomyces cerevisiae, the carbon catabolism of L-lysine begins with its acetylation to Nε-acetyl-L-lysine by the enzyme acetyl-CoA:L-lysine N6-acetyltransferase. nih.gov This enzyme is highly induced when L-lysine is the sole carbon source. nih.gov Similarly, in Candida maltosa, a novel aminotransferase that catalyzes the second step of lysine catabolism uses Nε-acetyl-L-lysine as its specific substrate. nih.gov

Recent studies have revealed that Lysyl-tRNA synthetase (KARS), the enzyme responsible for charging tRNA with lysine for protein synthesis, can utilize Nε-acetyl-L-lysine as an alternative substrate. biorxiv.orgnih.govbiorxiv.org This leads to the production of Nε-acetyl-L-lysyl-tRNA, which can then be incorporated directly into nascent polypeptide chains during translation. nih.govbiorxiv.org This process, termed co-translational modification, represents a mechanism for protein acetylation that is distinct from the canonical post-translational modification pathway. nih.gov The crystal structure of KARS in complex with Nε-acetyl-L-lysine shows that the acetylated amino acid occupies the same binding pocket as L-lysine. nih.gov Furthermore, Nε-acetyl-L-lysine is used as a tool to differentiate and characterize various aminoacylases and Sir2 (silent information regulator 2) enzymes, also known as sirtuins, which are a class of histone deacetylases. sigmaaldrich.com

Table 1: Enzymes Modulated by or Acting on this compound

| Enzyme | Organism/System | Role/Interaction | Research Finding | Citation |

|---|---|---|---|---|

| Acetyl-CoA:L-lysine N6-acetyltransferase | Saccharomyces cerevisiae | Catalyzes the first step of lysine catabolism | Enzyme activity is specific for acetyl-CoA and L-lysine, with a Km of 5.8 mM for L-lysine. | nih.gov |

| N6-acetyl-L-lysine: 2-oxoglutarate aminotransferase | Candida maltosa | Catalyzes the second step of lysine catabolism | The enzyme is specific for N6-acetyllysine (Km = 14 mM) and 2-oxoglutarate. | nih.gov |

| Lysyl-tRNA synthetase (KARS) | Mammalian cells | Alternative substrate binding | Utilizes N6-acetyl-L-lysine to generate N6-acetyl-L-lysyl-tRNA, leading to co-translational protein acetylation. | nih.govbiorxiv.org |

| Aminoacylases and Sirtuins (Sir2) | General | Substrate for characterization | Used to differentiate and characterize the activity of these enzyme families. | sigmaaldrich.com |

Lysine acetylation is a cornerstone of epigenetic regulation. wikipedia.org The acetylation of lysine residues on the N-terminal tails of core histones, catalyzed by histone acetyltransferases (HATs), neutralizes their positive charge. wikipedia.orghmdb.cafoodb.ca This charge neutralization is thought to weaken the electrostatic interactions between histones and the negatively charged DNA backbone, leading to a more relaxed chromatin structure. hmdb.cafoodb.ca This "open" chromatin state is associated with transcriptional activation, as it allows transcription factors and the transcriptional machinery greater access to the DNA. hmdb.cafoodb.ca

This compound, as a free metabolite and as a residue within proteins, is central to this process. The reversible nature of this modification, managed by HATs and histone deacetylases (HDACs), allows for dynamic control of gene expression. wikipedia.orgnih.gov Furthermore, specific protein modules known as bromodomains function as "readers" of this epigenetic mark. hmdb.cafoodb.ca These domains recognize and bind to Nε-acetyl-lysine residues, recruiting other proteins to the chromatin and thereby playing critical roles in regulating gene transcription, DNA repair, and cell-cycle progression. hmdb.cafoodb.ca This recognition of Nε-acetyl-lysine by bromodomain-containing proteins is a conserved intracellular signaling mechanism. hmdb.cafoodb.ca

Involvement in Stress Response and Adaptive Mechanisms (e.g., Osmoprotection, Redox Homeostasis)

The role of this compound in cellular stress responses is an emerging area of investigation. Elevated levels of this metabolite have been linked to conditions of metabolic stress. For instance, in a study of COVID-19 patients, increased plasma levels of Nε-acetyl-L-lysine were observed, particularly in individuals with obesity. nih.gov The study proposed that these elevated levels, along with another metabolite, p-cresol (B1678582), could be involved in inducing a "cytokine storm" and the production of reactive oxygen species (ROS), key components of the inflammatory stress response. nih.gov

While direct evidence for the role of this compound in osmoprotection is limited, studies on related compounds are suggestive. For example, N(ε)-acetyl-β-lysine, an isomer of the compound, is known to function as a compatible solute (osmolyte) in methanogenic archaea, where its synthesis is induced under high salinity to protect the cells from osmotic stress. ebi.ac.uk Although amino acids and their derivatives are known to be crucial for maintaining redox homeostasis, particularly through the synthesis of glutathione (B108866) and NADPH, the specific contribution of this compound to these pathways requires further detailed investigation. nih.gov

Contribution to Microbiome-Host Metabolic Interactions and Cross-Talk

The gut microbiome plays a profound role in host metabolism, and lysine acetylation is a key regulatory mechanism within this complex ecosystem. nih.gov Lysine acetylation is a widespread post-translational modification in gut microbes, regulating various metabolic pathways, including the anaerobic fermentation that produces short-chain fatty acids (SCFAs) like acetate (B1210297), propionate, and butyrate. nih.govbiorxiv.org These SCFAs are crucial signaling molecules and energy sources for the host. biorxiv.org

Research has demonstrated a direct link between diet, the microbiome, and the host's acetylome. Studies in mice have shown that diet-derived Nε-acetyl-L-lysine from acetylated dietary protein can be absorbed and contribute substantially to the acetylome in multiple organs of the host. nih.gov This indicates a direct metabolic cross-talk where acetylated amino acids from the diet or microbial metabolism can influence host cell processes. biorxiv.org Furthermore, dysbiosis, or an imbalance in the gut microbiota, during early life has been shown to remodel the lysine acetylome of the mouse cecum, which is associated with significant changes in metabolic pathways like glycolysis and gluconeogenesis. mdpi.com Alterations in the microbiome's lysine acetylation landscape have also been identified in patients with Crohn's disease, suggesting this modification plays a role in intestinal health and disease. nih.gov

Investigation in Pre-Clinical Disease Models (non-human, in vitro)

The metabolic roles of this compound are being explored in various non-human, in vitro models to understand its contribution to disease pathophysiology.

Cellular models provide a controlled environment to dissect the molecular functions of metabolites like Nε-acetyl-L-lysine. In the context of metabolic dysfunction, protein acetylation is known to regulate key enzymes involved in glycolysis, the tricarboxylic acid (TCA) cycle, and fatty acid metabolism. nih.gov Obesity-induced lysine acetylation has been shown to increase cardiac fatty acid oxidation and impair insulin (B600854) signaling, linking this modification directly to metabolic disease. nih.gov

In vitro studies have provided mechanistic insights into how Nε-acetyl-L-lysine and related pathways contribute to cellular dysfunction. For example, treating Calu-3 human lung cells with p-cresol, a metabolite found to be co-elevated with Nε-acetyl-L-lysine in obese COVID-19 patients, led to an increased expression and secretion of pro-inflammatory cytokines, mimicking a state of inflammation-driven metabolic perturbation. nih.gov Additionally, cell-free protein expression systems have been instrumental in demonstrating that Nε-acetyl-L-lysine can be directly incorporated into newly synthesized proteins, a finding that opens up new avenues for understanding how this metabolite impacts protein function under various physiological and pathological conditions. biorxiv.orgbiorxiv.org Mouse C2C12 myotube cell lines are also used as a model to study metabolic dysfunction, such as muscle wasting induced by advanced glycation end-products (AGEs), which are linked to hyperglycemia and oxidative stress. mdpi.com

Table 2: Findings from In Vitro Models of Metabolic Dysfunction

| Model System | Perturbation/Context | Key Finding | Implication | Citation |

|---|---|---|---|---|

| Calu-3 human lung cells | Treatment with p-cresol (co-elevated with Nε-acetyl-L-lysine) | Induced expression and secretion of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, IFNγ). | Suggests a role for associated metabolites in inducing inflammatory responses seen in metabolic dysfunction. | nih.gov |

| Mammalian cell-free protein expression system | Addition of Nε-acetyl-L-lysine | Dose-dependent increase in the acetylation of the synthesized protein. | Demonstrates the feasibility of co-translational incorporation of Nε-acetyl-L-lysine into proteins. | biorxiv.orgbiorxiv.org |

| C2C12 mouse myotubes | Treatment with advanced glycation end-products (AGEs) | Induction of muscle wasting (atrophy). | Serves as a relevant cellular model for studying metabolic perturbations linked to diet and hyperglycemia. | mdpi.com |

Mechanistic Investigations of 6 Acetamido 2 Aminohexanoic Acid Interactions

Enzyme Substrate and Inhibitor Studies

The interactions of 6-acetamido-2-aminohexanoic acid with enzymes are critical to understanding its metabolic fate and biological functions. Research has identified enzymes that can synthesize and degrade this molecule, primarily in the context of lysine (B10760008) metabolism.

While specific kinetic parameters (e.g., K_m, K_i) for enzymes acting on this compound are not extensively reported in the available literature, studies have identified key enzymes involved in its metabolism. In the yeast Candida tropicalis, L-lysine is degraded via a pathway involving N6-acetyl-lysine. nih.gov This suggests that this compound serves as a substrate for enzymes in this pathway. The enzymes involved include L-lysine N6-acetyltransferase, which synthesizes the compound, and N6-acetyl-lysine aminotransferase, which is involved in its further degradation. nih.gov The conversion of N6-acetyllysine to acetate (B1210297) in the presence of 2-oxoglutarate, NAD+, and thiamine (B1217682) pyrophosphate has also been observed. nih.gov

Another important class of enzymes that interact with the acetylated form of lysine are histone deacetylases (HDACs). genome.jp These enzymes, classified under EC 3.5.1.98, catalyze the removal of acetyl groups from N6-acetyl-lysine residues within histone proteins. genome.jpnih.gov This deacetylation is a critical process in the epigenetic regulation of gene expression. scispace.com While the primary substrate for HDACs is acetylated lysine within a protein context, the potential for interaction with the free amino acid this compound as an inhibitor or substrate is an area for further investigation.

Based on metabolic studies, the key enzymes that target this compound are involved in lysine degradation pathways.

Identified Target Enzymes for this compound:

| Enzyme Name | Organism | Role | Reference |

| L-lysine N6-acetyltransferase | Candida tropicalis | Synthesis of N6-acetyl-lysine from L-lysine. | nih.gov |

| N6-acetyl-lysine aminotransferase | Candida tropicalis | Degradation of N6-acetyl-lysine. | nih.gov |

| Histone Deacetylases (HDACs) | Eukaryotes | Removal of acetyl group from N6-acetyl-lysine residues in histones. | genome.jpnih.gov |

Currently, there is no direct evidence in the scientific literature to suggest that this compound acts as a ligand for specific receptor proteins to initiate downstream signaling cascades.

Receptor Binding and Downstream Signaling Cascades (if acting as a ligand)